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Compound of Interest

Compound Name:

4-

(Cyclopropylmethylthio)phenylboro

nic acid

Cat. No.: B594844 Get Quote

Disclaimer: As of the last update, specific experimental spectroscopic data (NMR, IR, MS) for

4-(Cyclopropylmethylthio)phenylboronic acid (CAS No: 1217501-03-5) is not readily

available in public scientific literature or databases. The following guide is therefore a predictive

summary based on the analysis of structurally similar compounds, such as 4-

(methylthio)phenylboronic acid and other phenylboronic acid derivatives. This document is

intended to provide researchers, scientists, and drug development professionals with a

foundational understanding of the expected spectroscopic properties and the methodologies for

their determination.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 4-
(Cyclopropylmethylthio)phenylboronic acid. These predictions are derived from known

spectral data of analogous compounds and general principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.9 Doublet 2H
Ar-H (ortho to -

B(OH)₂)

~ 7.3 - 7.4 Doublet 2H Ar-H (ortho to -S-)

~ 2.9 - 3.0 Doublet 2H -S-CH₂-

~ 1.0 - 1.2 Multiplet 1H -CH₂-CH-

~ 0.5 - 0.6 Multiplet 2H Cyclopropyl CH₂

~ 0.2 - 0.3 Multiplet 2H Cyclopropyl CH₂

~ 4.5 - 5.5 (broad) Singlet 2H -B(OH)₂

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~ 140 - 142 Ar-C-S

~ 135 - 136 Ar-C-H (ortho to -B(OH)₂)

~ 128 - 129 Ar-C-H (ortho to -S-)

~ 130 - 133 Ar-C-B(OH)₂ (ipso)

~ 40 - 42 -S-CH₂-

~ 10 - 12 -CH₂-CH-

~ 5 - 7 Cyclopropyl CH₂

Table 3: Predicted Key IR Absorptions
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3200 - 3600 Broad, Strong O-H stretch (B-OH)

~ 2900 - 3000 Medium
C-H stretch (aromatic and

aliphatic)

~ 1600 Medium C=C stretch (aromatic)

~ 1350 - 1400 Strong B-O stretch

~ 1000 - 1100 Medium B-C stretch

~ 650 - 750 Medium C-S stretch

Table 4: Predicted Mass Spectrometry Data
m/z Ion Type

208.07 [M]⁺ (calculated for C₁₀H₁₃BO₂S)

190.06 [M-H₂O]⁺

163.05 [M-B(OH)₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 4-
(Cyclopropylmethylthio)phenylboronic acid by analyzing the chemical shifts, coupling

constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field

strength of 300 MHz or higher.

Sample Preparation:

Weigh approximately 5-10 mg of the sample.
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Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

Methanol-d₄). Phenylboronic acids often exhibit better solubility in DMSO-d₆.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Temperature: 298 K.

Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50

ppm).

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: 200-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2-5 seconds.

Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52

ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo

Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to

confirm its identity.

Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a liquid

chromatography system (LC-MS).

Sample Preparation (for LC-MS with ESI):

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or

acetonitrile.

Further dilute this stock solution with the mobile phase to a final concentration of

approximately 1-10 µg/mL.
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Filter the solution through a 0.22 µm syringe filter if necessary.

Data Acquisition (ESI-MS):

Ionization Mode: Positive or negative ion mode. For boronic acids, positive mode is common.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): Flow rate adjusted for optimal spray.

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the

spectroscopic analyses.
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Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Transfer to NMR Tube Place in NMR Spectrometer Setup Experiment Parameters Acquire Spectra (1H & 13C) Process Raw Data (FT, Phasing) Reference Spectra Analyze Shifts, Couplings, Integrals Elucidate Structure

Sample Preparation (ATR)

Data Acquisition

Data Analysis

Place Solid Sample on ATR Crystal

Apply Pressure

Acquire Background Spectrum

Acquire Sample Spectrum

Automatic Background Subtraction

Identify Characteristic Peaks

Assign Functional Groups
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Sample Preparation (LC-MS) Data Acquisition Data Analysis

Dissolve Sample in Solvent Dilute to Working Concentration Inject into LC-MS System Ionize Sample (ESI) Detect Ions by m/z Process Mass Spectrum Identify Molecular Ion Peak Analyze Fragmentation Pattern Confirm Molecular Formula
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To cite this document: BenchChem. [Spectroscopic Characterization of 4-
(Cyclopropylmethylthio)phenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b594844#spectroscopic-data-for-4-
cyclopropylmethylthio-phenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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